molecular formula C16H10F3N3O B380558 5-{(E)-2-[2-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}-8(5H)-QUINOLINONE

5-{(E)-2-[2-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}-8(5H)-QUINOLINONE

Cat. No.: B380558
M. Wt: 317.26g/mol
InChI Key: GCNPQACYJBNCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{(E)-2-[2-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}-8(5H)-QUINOLINONE is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure substituted with a hydrazinylidene group and a trifluoromethylphenyl group. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(E)-2-[2-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}-8(5H)-QUINOLINONE typically involves the condensation of 2-(trifluoromethyl)phenylhydrazine with quinolin-8-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity for further applications.

Chemical Reactions Analysis

Types of Reactions

5-{(E)-2-[2-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}-8(5H)-QUINOLINONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where the hydrazinylidene group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

5-{(E)-2-[2-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}-8(5H)-QUINOLINONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 5-{(E)-2-[2-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}-8(5H)-QUINOLINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-{(E)-2-[2-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}-8(5H)-QUINOLINONE include other quinoline derivatives and hydrazinylidene-substituted compounds. Examples include:

  • 5-[[2-(trifluoromethyl)phenyl]hydrazinylidene]quinolin-8-one
  • 5-[[2-(trifluoromethyl)phenyl]hydrazinylidene]quinolin-7-one

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the trifluoromethyl group and the hydrazinylidene moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H10F3N3O

Molecular Weight

317.26g/mol

IUPAC Name

5-[[2-(trifluoromethyl)phenyl]diazenyl]quinolin-8-ol

InChI

InChI=1S/C16H10F3N3O/c17-16(18,19)11-5-1-2-6-13(11)22-21-12-7-8-14(23)15-10(12)4-3-9-20-15/h1-9,23H

InChI Key

GCNPQACYJBNCKQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C3C=CC=NC3=C(C=C2)O

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C3C=CC=NC3=C(C=C2)O

solubility

0.2 [ug/mL]

Origin of Product

United States

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